REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]N)=[CH:4][CH:3]=1.[CH3:10][CH:11]([CH3:15])[C:12](=O)[CH3:13]>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:8]=[C:12]([CH3:13])[C:11]2([CH3:15])[CH3:10]
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Name
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|
Quantity
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300 mL
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)NN
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Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
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CC(C(C)=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 4 h
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Duration
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4 h
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Type
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CUSTOM
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Details
|
The volatile components were removed in vacuo
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Type
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CUSTOM
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Details
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the residue was partitioned between petroleum ether (350 mL) and water (100 mL)
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Type
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WASH
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Details
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The aqueous phase was washed again with petroleum ether (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic solutions were dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(C(=NC2=CC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.3 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |